

Application Notes & Protocols: Engineering a Gaucher Disease Model using Cytosine Base Editors

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for creating a cellular model of Gaucher Disease (GD) by introducing pathogenic point mutations into the GBA1 gene using Cytosine Base Editor (CBE) technology. This document outlines the experimental design, detailed protocols for implementation in induced pluripotent stem cells (iPSCs), and methods for model validation.

Introduction

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme β -glucocerebrosidase (GCase).^{[1][2]} This enzymatic defect results in the accumulation of its substrates, primarily glucosylceramide (GluCer) and glucosylsphingosine (GluSph), within the lysosomes of macrophages and other cells.^{[2][3][4]} The clinical manifestations are heterogeneous, ranging from non-neuronopathic (Type 1) to acute or chronic neuronopathic forms (Type 2 and 3), involving visceral, hematological, skeletal, and neurological systems.^[5] Furthermore, GBA1 mutations are a significant genetic risk factor for Parkinson's disease.^{[2][3]}

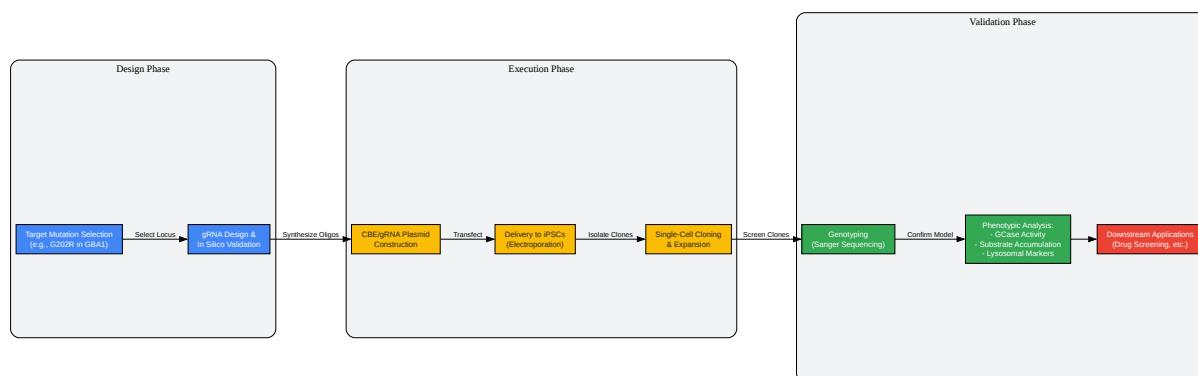
Developing physiologically relevant in vitro models is crucial for dissecting disease mechanisms and for high-throughput screening of potential therapeutics.^{[2][6]} Traditional models often rely on patient-derived fibroblasts, which may not recapitulate key disease phenotypes like substrate accumulation.^{[7][8]} The advent of CRISPR-based technologies,

particularly base editors, offers a powerful tool for precise genome editing without inducing double-stranded DNA breaks (DSBs).^{[9][10]} Cytosine base editors (CBEs) catalyze the conversion of a C•G base pair to a T•A base pair, enabling the introduction of specific pathogenic single-nucleotide variants (SNVs) into the GBA1 gene in a controlled, isogenic background.^{[11][12]}

This application note details the workflow for using CBEs to engineer common C-to-T or G-to-A mutations in the GBA1 gene in human iPSCs, creating a robust and reproducible cellular model of Gaucher disease.

Experimental Design & Workflow

The overall strategy involves designing a guide RNA (gRNA) to target a specific pathogenic mutation site within the GBA1 gene, delivering the CBE and gRNA machinery into iPSCs, isolating and expanding single-cell clones, and subsequently validating the engineered mutation and disease-relevant phenotypes.



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Caption: Experimental workflow for creating a Gaucher disease iPSC model.

Materials and Reagents

Reagent/Material	Recommended Supplier
Human iPSCs (e.g., WTC-11)	Coriell Institute
mTeSR™ Plus Medium	STEMCELL Technologies
Matrigel hESC-qualified Matrix	Corning
CBE Plasmid (e.g., pCMV-BE4max)	Addgene (#112093)
gRNA Cloning Vector (e.g., pU6-gRNA)	Addgene
Neon™ Transfection System & Kits	Thermo Fisher Scientific
Puromycin	Sigma-Aldrich
Accutase™ Cell Detachment Solution	STEMCELL Technologies
GCase Activity Assay Kit (Fluorometric)	Abcam (ab179803)
Anti-Glucosylceramidase Antibody	Abcam
Anti-LAMP1 Antibody	Cell Signaling Technology
DNeasy Blood & Tissue Kit	QIAGEN
High-Fidelity DNA Polymerase	New England Biolabs
Sanger Sequencing Service	Various

Detailed Experimental Protocols

Protocol 1: gRNA Design and Cloning

- Target Selection: Identify the target C•G base pair for conversion. For this protocol, we will model the G202R (c.605G>A) mutation in GBA1 (NM_000157.4). The target cytosine is on the non-coding strand. The protospacer adjacent motif (PAM) for SpCas9 is NGG.
- gRNA Design: Use a web-based tool (e.g., Benchling, CHOPCHOP) to design a 20-nt gRNA sequence. The target cytosine should be located within the canonical editing window (positions 4-8 of the protospacer).
 - Target Sequence: 5'-...GGCCTGGAGGGAGCCAAG...-3' (Target C is bolded)

- gRNA (protospacer): TGGCTCCCTCCAGGCCAC (Note: gRNA is reverse complement to target strand)
- PAM: TGG
- Oligonucleotide Synthesis: Order two complementary DNA oligos for cloning into a U6 promoter-driven gRNA expression vector. Add appropriate overhangs for ligation (e.g., BbsI).
 - Oligo 1 (Forward): CACCGTGGCTCCCTCCAGGCCAC
 - Oligo 2 (Reverse): AAACGTGGTCCTGGAGGGAGCCA
- Cloning: a. Anneal the forward and reverse oligos. b. Digest the gRNA vector (e.g., pU6-gRNA) with BbsI. c. Ligate the annealed oligo duplex into the digested vector. d. Transform into competent *E. coli*, select colonies, and verify the insert by Sanger sequencing.

Protocol 2: iPSC Culture and Electroporation

- iPSC Culture: Culture human iPSCs on Matrigel-coated plates in mTeSR™ Plus medium. Maintain pluripotency and ensure a normal karyotype.
- Preparation for Electroporation: a. The day before transfection, passage iPSCs to achieve ~70-80% confluence on the day of electroporation. b. Prepare a co-transfection mix containing the CBE plasmid (e.g., BE4max) and the validated gRNA plasmid in a 3:1 molar ratio. A total of 1-2 µg of DNA per 1x10⁶ cells is recommended. Include a plasmid with a selection marker (e.g., puromycin resistance) if not present on the CBE vector.
- Electroporation (Neon™ System): a. Dissociate iPSCs into a single-cell suspension using Accutase. b. Wash cells with DPBS and resuspend in Resuspension Buffer R at a concentration of 1x10⁷ cells/mL. c. Add the plasmid DNA mix to 1x10⁶ cells in a 100 µL Neon tip. d. Electroporate using manufacturer-recommended parameters for iPSCs (e.g., 1100 V, 20 ms, 2 pulses). e. Immediately transfer the electroporated cells to a pre-warmed, Matrigel-coated 6-well plate containing mTeSR™ Plus supplemented with a ROCK inhibitor (e.g., Y-27632).
- Antibiotic Selection: 48 hours post-electroporation, begin selection with puromycin (0.5-1.0 µg/mL). Continue selection for 2-3 days until non-transfected control cells are eliminated.

Protocol 3: Single-Cell Cloning and Genotyping

- Single-Cell Seeding: After selection, dissociate the surviving cells into a single-cell suspension and plate at a very low density (e.g., 200-500 cells per 10-cm dish) to allow for the growth of individual colonies.
- Colony Picking and Expansion: After 7-10 days, manually pick well-isolated colonies and transfer each to a separate well of a 96-well plate for expansion.
- Genomic DNA Extraction: Once clones are sufficiently expanded, harvest a portion of the cells and extract genomic DNA using a commercial kit (e.g., DNeasy Kit).
- PCR and Sanger Sequencing: a. Amplify the target region of the GBA1 gene using high-fidelity PCR. b. Purify the PCR product and send for Sanger sequencing. c. Analyze sequencing chromatograms to identify clones with the desired heterozygous or homozygous c.605G>A mutation.

Protocol 4: Phenotypic Validation of Gaucher Model

4.4.1 GCase Enzyme Activity Assay

- Differentiate homozygous mutant iPSCs and isogenic wild-type (WT) controls into a relevant cell type, such as macrophages or neurons.[\[7\]](#)[\[8\]](#)
- Prepare cell lysates from differentiated cultures.
- Measure GCase activity using a fluorometric assay kit based on the cleavage of a non-fluorescent substrate (e.g., 4-Methylumbelliferyl β -D-glucopyranoside) to a fluorescent product.
- Normalize activity to total protein concentration. Expect a significant reduction in GCase activity in mutant cells compared to WT controls.[\[2\]](#)[\[13\]](#)

4.4.2 Western Blot for GCase Expression

- Run cell lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
- Probe with a primary antibody against GCase, followed by an HRP-conjugated secondary antibody.

- Visualize bands using a chemiluminescence substrate. Mutant clones may show reduced levels of mature GCase protein.[2][13]

4.4.3 Substrate Accumulation Analysis

- Measure the accumulation of glucosylceramide (GluCer) and glucosylsphingosine (LysoGL1) using liquid chromatography-mass spectrometry (LC-MS).
- Expect a significant increase in these substrates in mutant cells, a key hallmark of Gaucher disease.[2][13]

Expected Results & Data Presentation

The following tables summarize expected quantitative outcomes based on published literature. Actual results may vary depending on the specific CBE, gRNA efficiency, and cell line characteristics.

Table 1: Expected CBE Editing Efficiency

Parameter	Expected Outcome	References
On-Target C-to-T Conversion	20% - 80%	[14][15]
Indel Formation	< 5%	[16]
Biallelic (Homozygous) Editing	5% - 30% of edited clones	[11][17]

| Cas9-Independent Off-Target Edits | Low to negligible with newer CBE variants | [18] |

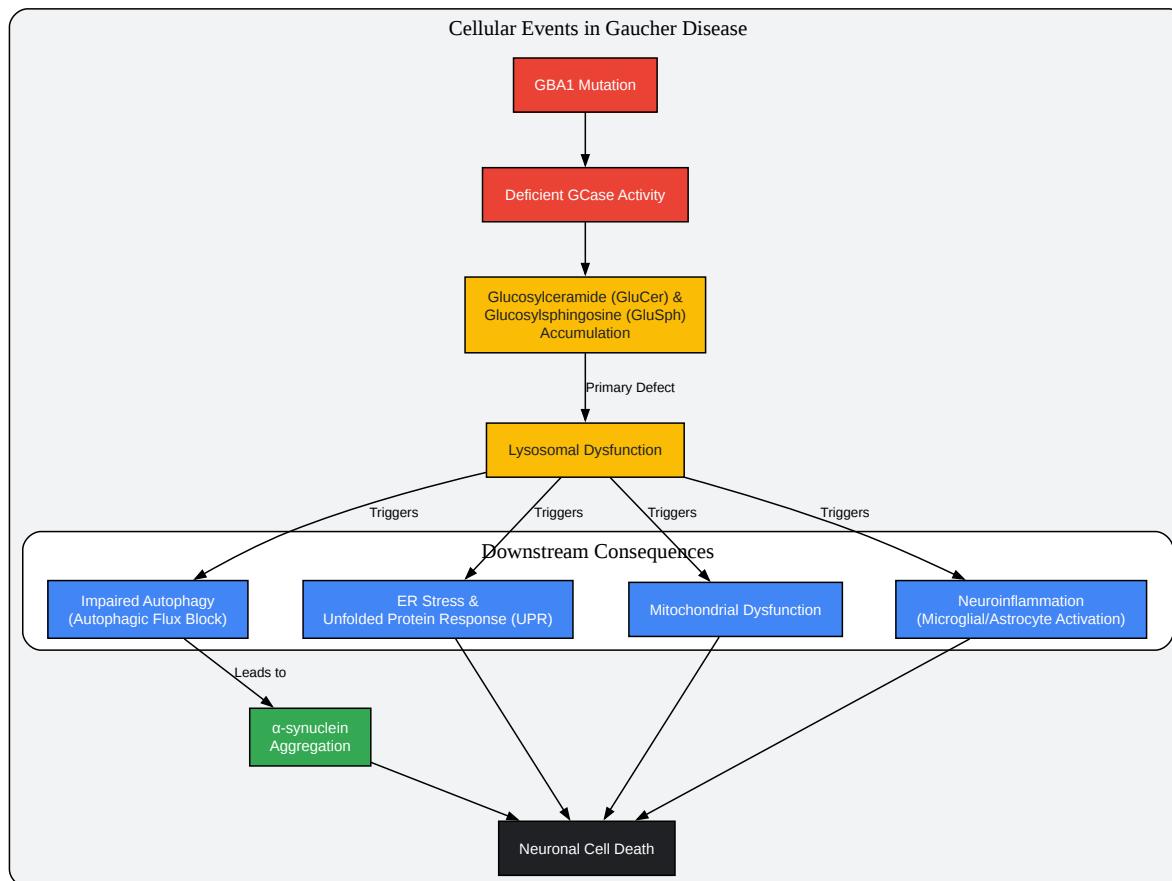
Table 2: Expected Phenotypic Validation Data

Assay	Wild-Type (WT) Control	Homozygous GD Model	References
GCase Enzyme Activity	100% (Normalized)	< 15% of WT	[2][5]
Mature GCase Protein Level	100% (Normalized)	Significantly Reduced	[13][19]
Glucosylceramide (GluCer)	Baseline	2 to 5-fold increase	[20]

| Glucosylsphingosine (LysoGL1) | Undetectable / Baseline | Massive Accumulation | [2][13] |

Pathophysiological Signaling in Gaucher Disease

Mutations in GBA1 lead to GCase deficiency, causing substrate accumulation within the lysosome. This primary defect triggers a cascade of downstream pathological events, including lysosomal dysfunction, impaired autophagy, and neuroinflammation, which are critical to the disease's progression.[1][3][21]

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Caption: Key signaling pathways disrupted in Gaucher disease.

This engineered iPSC-based model provides a powerful, isogenic platform to investigate these complex pathways and serves as an invaluable tool for the development and validation of novel therapeutic strategies for Gaucher disease.

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